molecular formula C11H20O2 B1346208 Ethyl 7-methyl-7-octenoate CAS No. 485320-27-2

Ethyl 7-methyl-7-octenoate

Cat. No. B1346208
M. Wt: 184.27 g/mol
InChI Key: RYHNRWRFYAIXQS-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-7-octenoate (EMO) is a volatile compound found in many essential oils, including lavender and jasmine. It has a pleasant, floral aroma and is used in a variety of products, from perfumes to food additives and cosmetics. EMO has been studied extensively in recent years due to its potential applications in scientific research and its biochemical and physiological effects.

Scientific Research Applications

  • Synthetic Methodologies and Chemical Reactions :

    • Ethyl 7-methyl-7-octenoate is used in stereospecific and stereoselective reactions, such as in the preparation of Ethyl (2E, 7R)-7-Acetoxy-4-oxo-2-octenoate from D-Glucose, which is a part of a series of stereospecific and stereoselective reactions demonstrating the versatility of this compound in organic synthesis (Yokota, Nishida, & Mitsunobu, 1983).
  • Applications in Antitumor Agent Synthesis :

    • This compound is utilized in the synthesis of molecules related to the antitumor agents such as cryptophycins, showing its relevance in medicinal chemistry (Chakraborty & Das, 2000).
  • Role in Catalytic Reactions :

    • Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in [4 + 2] annulation with N-tosylimines, demonstrating its role in facilitating complex catalytic reactions (Zhu, Lan, & Kwon, 2003).
  • Environmental and Toxicokinetic Studies :

    • Studies have been conducted on similar compounds such as Methyl tertiary butyl ether (MTBE) and Ethyl tertiary butyl (ETBE) to understand their toxicokinetics and environmental degradation, which can be relevant for assessing the environmental impact of Ethyl 7-methyl-7-octenoate (Johanson, Nihlen, & Löf, 1995).
  • Chemical Analysis and Extraction Techniques :

    • Ethyl 7-methyl-7-octenoate's relatives, like octanol, have been used in dispersive liquid-liquid microextraction methods for chemical analysis, indicating potential applications in analytical chemistry (Farajzadeh, Djozan, & Bakhtiyari, 2010).
  • Pharmaceutical Applications :

    • Related compounds, such as 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene, have been studied for their metabolic and photostability, which could be insightful for developing pharmaceutical applications of Ethyl 7-methyl-7-octenoate (Gill, Hammock, & Casida, 1974).

properties

IUPAC Name

ethyl 7-methyloct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNRWRFYAIXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641096
Record name Ethyl 7-methyloct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methyloct-7-enoate

CAS RN

485320-27-2
Record name Ethyl 7-methyl-7-octenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methyloct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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